

Chemical properties of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, spectroscopic profile, and known reactivity, with a focus on providing actionable data and experimental context for research and development applications.

Chemical Structure and Properties

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, also known by its IUPAC name 7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid, is a quinolone derivative with the molecular formula $C_{11}H_9NO_4$ and a molecular weight of 219.19 g/mol .^[1] The presence of both a carboxylic acid and a hydroxyl group, along with the methoxy substituent on the quinoline core, imparts specific chemical characteristics that are crucial for its biological activity and potential therapeutic applications.

Table 1: Physicochemical Properties of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**^[1]

Property	Value
Molecular Formula	C ₁₁ H ₉ NO ₄
Molecular Weight	219.19 g/mol
IUPAC Name	7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
CAS Number	28027-17-0
Appearance	Solid (predicted)
XLogP3-AA	1.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4

Synthesis

The primary synthetic route to **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** is the Gould-Jacobs reaction.^[2] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**

This protocol is a representative procedure based on the established Gould-Jacobs reaction methodology.^{[2][3]}

Step 1: Condensation of 3-methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEM)

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
- Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the aniline starting material.

- After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, can be purified by vacuum distillation or used directly in the next step.

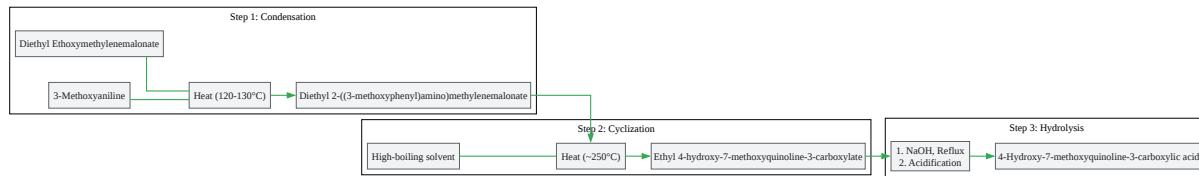
Step 2: Thermal Cyclization

- The crude or purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
- The mixture is heated to approximately 250°C for 30-60 minutes to effect cyclization. The progress of the reaction should be monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis to **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**

- The crude ethyl ester from Step 2 is suspended in a 10% aqueous solution of sodium hydroxide.
- The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed. TLC can be used to monitor the disappearance of the starting material.
- After cooling, the solution is acidified with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.
- The precipitated **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis Workflow Diagram

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Caption: Gould-Jacobs synthesis of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**.

Spectroscopic Data

The structural characterization of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** relies on various spectroscopic techniques. While a complete, officially curated set of spectra is not readily available in public databases, the expected spectral features can be inferred from the analysis of its functional groups and the quinoline core.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	Aromatic protons on the quinoline ring, a singlet for the proton at position 2, a singlet for the methoxy group protons, and broad signals for the hydroxyl and carboxylic acid protons.
¹³ C NMR	Signals corresponding to the nine carbons of the quinoline ring system, the methoxy carbon, and the carboxylic acid carbon.
FTIR (cm ⁻¹)	Broad O-H stretch (carboxylic acid and phenol) around 3300-2500, C=O stretch (carboxylic acid and quinolone) around 1720-1650, C-O stretches, and aromatic C-H and C=C bands. [1] [4]
Mass Spec.	A molecular ion peak (M ⁺) at m/z 219, with fragmentation patterns corresponding to the loss of H ₂ O, CO, and COOH. [5] [6]

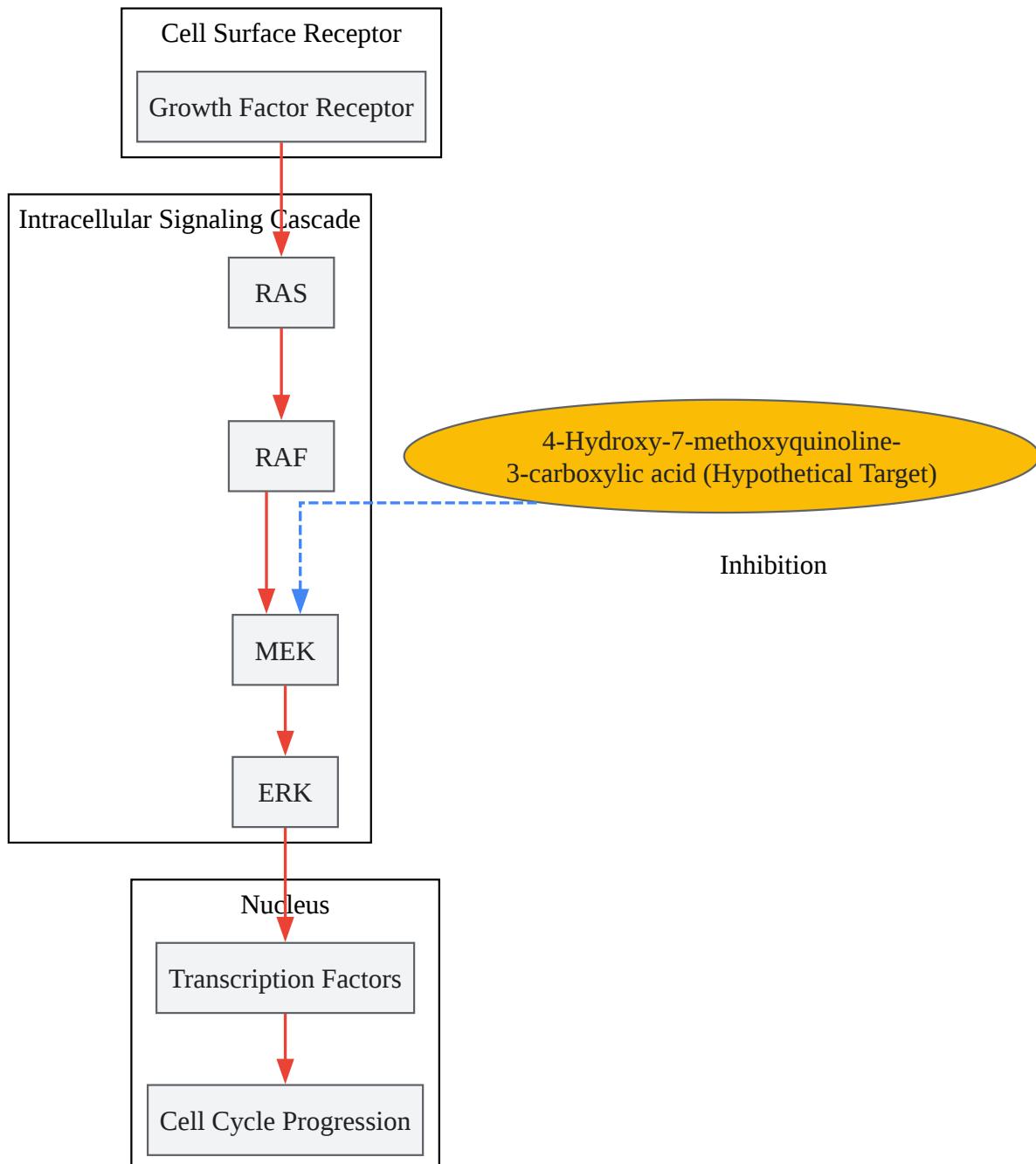
Reactivity and Potential Biological Significance

The chemical reactivity of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions. The 4-hydroxyl group exhibits tautomerism, existing in equilibrium with the 4-quinolone form.[\[7\]](#) This tautomerism can influence its reactivity and biological interactions.

The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore found in numerous antibacterial agents.[\[8\]](#) These compounds often exert their effect by targeting bacterial DNA gyrase and topoisomerase IV. While the specific biological activity and signaling pathways of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** are not extensively documented, derivatives of the 4-hydroxyquinoline class have shown a broad range of biological activities, including anticancer, anti-HIV, and cannabinoid receptor modulation.[\[8\]](#)[\[9\]](#)

Potential Signaling Pathway Involvement

Given the established activities of related quinolone compounds, it is plausible that **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** or its derivatives could interact with pathways related to cell proliferation and survival. The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer agents, which could be a starting point for investigating the mechanism of action of this compound.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a versatile heterocyclic compound with a well-defined synthetic route and a range of potential biological activities. This guide provides a foundational understanding of its chemical properties to support further research and development in medicinal chemistry and related fields. Future investigations should focus on obtaining detailed, experimentally verified spectroscopic data and exploring its specific biological targets and mechanisms of action to unlock its full therapeutic potential.

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